Ipratropium (bromide)
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Overview
Description
Ipratropium bromide is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is marketed under various trade names, including Atrovent. This compound is primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease and asthma by relaxing the smooth muscles in the airways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several key steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Addition Reaction: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.
Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.
Bromomethylation: The hydrolysate is extracted and subjected to a bromomethylation reaction with methyl bromide to yield ipratropium bromide.
Industrial Production Methods: Industrial production of ipratropium bromide typically follows the same synthetic route but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield .
Types of Reactions:
Oxidation: Ipratropium bromide can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with ipratropium bromide.
Substitution: The compound can undergo substitution reactions, particularly involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Methyl bromide is commonly used in the bromomethylation step of its synthesis.
Major Products:
Scientific Research Applications
Ipratropium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods for drug analysis.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Employed in the formulation of inhalers and nasal sprays for therapeutic use.
Mechanism of Action
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting the parasympathetic nervous system in the airways, it causes smooth muscle relaxation, leading to bronchodilation. This mechanism is particularly effective in alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma .
Comparison with Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Atropine: A naturally occurring compound with broader applications but less specificity for respiratory conditions.
Glycopyrronium Bromide: Used in the treatment of chronic obstructive pulmonary disease with a different pharmacokinetic profile
Uniqueness: Ipratropium bromide is unique in its rapid onset of action and specific targeting of muscarinic receptors in the airways, making it highly effective for acute management of respiratory conditions .
Properties
Molecular Formula |
C20H30BrNO3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
InChI Key |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
Isomeric SMILES |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
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